molecular formula C26H26N4O2 B1418226 MEK inhibitor CAS No. 334951-92-7

MEK inhibitor

Cat. No. B1418226
CAS RN: 334951-92-7
M. Wt: 426.5 g/mol
InChI Key: UPICVLXBXZXYIE-UHFFFAOYSA-N
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Description

MEK inhibitors are molecules that inhibit the mitogen-activated protein kinase, which can be used to affect the MAPK/ERK pathway that is usually overactive in some severe cancers . Among them, CI-1040 is an orally active and selective MEK inhibitor targeting the non-ATP site of the kinase .


Synthesis Analysis

The Biology and Clinical Development of MEK Inhibitors for Cancer and Current Development Status of MEK Inhibitors provide insights into the synthesis of MEK inhibitors. The MAPK/ERK pathway is dysregulated in more than 30% of cancers, predominately by mutations in RAS and BRAF proteins, and MEK serves as a potential downstream target for both of these . The biology of MEK inhibition is complex, as the molecule is differentially regulated by upstream RAS or RAF .


Molecular Structure Analysis

MEK inhibitors that are available in standard practice, as well as those most advanced in clinical development, are discussed . To date, 4 MEK inhibitors i.e., trametinib, cobimetinib, selumetinib, and binimetinib have been approved by the FDA and several are under clinical trials .


Chemical Reactions Analysis

MEK inhibitors inhibit the kinase function of the protein by inducing conformational changes that limit the movement of the activation loop in which the kinase is activated .


Physical And Chemical Properties Analysis

Different MEK inhibitors, possessing specific physicochemical properties and bioactivity characteristics, may provide different options for patients seeking treatment for cancer .

Scientific Research Applications

Cancer Treatment

MEK inhibitors have shown promise in treating various forms of cancer, particularly those induced by RAS/RAF dysfunction . By targeting the Ras/Raf/MEK/ERK signaling pathway, these inhibitors can effectively halt cell proliferation and induce apoptosis in cancer cells. Clinical studies have explored the use of MEK inhibitors as monotherapy or in combination with other treatments, such as chemotherapy, targeted therapy, and immunotherapy .

Langerhans Cell Histiocytosis (LCH)

MEK inhibitors have been used to treat Langerhans Cell Histiocytosis (LCH), a rare disorder characterized by the overproduction of Langerhans cells. A multi-institutional study has shown that MEK inhibitor therapy, including drugs like cobimetinib, can lead to significant clinical responses in adults with LCH .

Non-Small Cell Lung Cancer (NSCLC)

In the case of NSCLC, MEK inhibitors are being studied for their efficacy and safety. The FDA has approved several MEK inhibitors, such as trametinib, cobimetinib, selumetinib, and binimetinib, for treating this type of cancer, with more under clinical trials .

Melanoma

MEK inhibitors are an important part of the treatment landscape for melanoma, especially for tumors harboring BRAF mutations. These inhibitors can be used alone or in combination with BRAF inhibitors to improve patient outcomes .

Pancreatic Cancer

Research has indicated that MEK inhibitors could play a role in treating pancreatic cancer. The effectiveness of these inhibitors in pancreatic cancer is being evaluated in ongoing clinical trials .

Combination Therapy

MEK inhibitors have been found to enhance the antitumor activity when combined with other therapies. Studies suggest that while MEK inhibitors have limited activity as single agents, their combination with targeted drugs or immunotherapy agents can lead to improved treatment outcomes .

Safety And Hazards

MEK inhibitors can cause cardiac (heart) toxicity, eye toxicity including retinal detachment or blockage of the retinal vein, intestinal blockage, blood clots, and lung toxicity including pneumonia and pneumonitis . Depending on the type and severity of side effects that are experienced, some individuals need to reduce dosage of medication or stop treatment completely .

Future Directions

The combination of the MEK inhibitors with other therapies—such as chemotherapy, targeted therapy, and immunotherapy—may be a promising approach for clinical use . Several other MEK inhibitors have demonstrated interesting activity as single agents as well as in combination with other cancer therapies . The role of MEK in cancer and the mechanism of action of MEK inhibitors is reviewed . Furthermore, MEK inhibitors that are available in standard practice, as well as those most advanced in clinical development, are discussed . Finally, next steps in the development of MEK inhibitors are considered .

properties

IUPAC Name

3-[N-[3-[(dimethylamino)methyl]phenyl]-C-phenylcarbonimidoyl]-2-hydroxy-N-methyl-1H-indole-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N4O2/c1-27-25(31)19-12-13-21-22(15-19)29-26(32)23(21)24(18-9-5-4-6-10-18)28-20-11-7-8-17(14-20)16-30(2)3/h4-15,29,32H,16H2,1-3H3,(H,27,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPICVLXBXZXYIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC2=C(C=C1)C(=C(N2)O)C(=NC3=CC=CC(=C3)CN(C)C)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20634604
Record name (3Z)-3-[{3-[(Dimethylamino)methyl]anilino}(phenyl)methylidene]-N-methyl-2-oxo-2,3-dihydro-1H-indole-6-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20634604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

MEK inhibitor

CAS RN

334951-92-7
Record name (3Z)-3-[{3-[(Dimethylamino)methyl]anilino}(phenyl)methylidene]-N-methyl-2-oxo-2,3-dihydro-1H-indole-6-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20634604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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